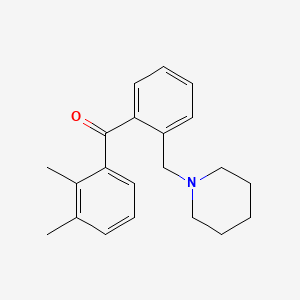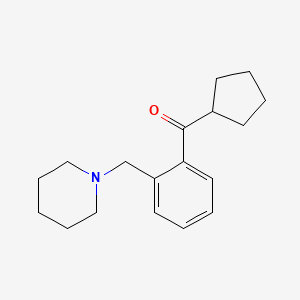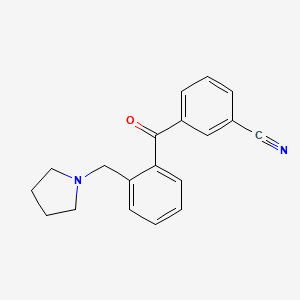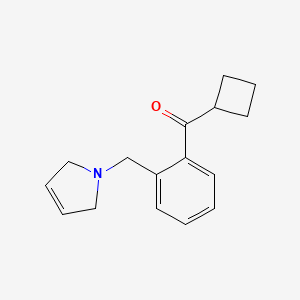
Cyclobutyl 2-(3-pyrrolinomethyl)phenyl ketone
Descripción general
Descripción
Cyclobutyl 2-(3-pyrrolinomethyl)phenyl ketone is a chemical compound with the molecular formula C₁₆H₁₉NO . It is also known by its IUPAC name: cyclobutyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone . This compound has been studied for its reactivity and potential applications.
Synthesis Analysis
Cyclobutyl 2-(3-pyrrolinomethyl)phenyl ketone can be synthesized through various methods. For instance, it reacts with 2-butanol and di-t-butyl peroxide to yield valerophenone . Further details on specific synthetic routes would require a deeper investigation into relevant literature.
Molecular Structure Analysis
The molecular formula of this compound is C₁₆H₁₉NO , and its molecular weight is approximately 241.33 g/mol . The 2D structure can be visualized as a cyclobutane ring connected to a phenyl group via a pyrrolinomethyl linker.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Spiroannelation and Synthesis of Cyclopentanones
Cyclobutyl phenyl sulfoxide and related compounds have been synthesized and utilized for the spiroannelation of cyclopentanone, leading to β-hydroxy sulfoxides, cyclopentanones, and sulfanylcyclopentene through lithiation, ring enlargement, and hydrolysis processes. This method highlights the utility of cyclobutyl compounds in constructing complex cyclic structures with potential application in medicinal chemistry and material science (Fitjer, Schlotmann, & Noltemeyer, 1995).
[2+2] Cycloaddition for 1-Cyclobutenyl Ketones
The [2+2] cycloaddition reaction of alkenyl sulfides with α,β-unsaturated ketones, catalyzed by AlCl3, results in 2-phenylthiocyclobutyl ketones. This provides a convenient route to 1-cyclobutenyl ketones, demonstrating the versatility of cyclobutyl compounds in synthesizing cyclobutenyl structures, which are valuable in organic synthesis and drug development (Takeda, Fujii, Morita, & Fujiwara, 1986).
Synthetic Precursors for Pyrroles and Dihydropyrroles
Doubly activated cyclopropanes, derived from cyclopropanation reactions of alkenes, serve as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, showcasing the potential of cyclobutyl compounds in the synthesis of pyrrole derivatives. These compounds are of interest due to their presence in many biologically active molecules (Wurz & Charette, 2005).
Dehydrogenative Silylation of Ketones
The dehydrogenative silylation of ketones catalyzed by platinum(II) complexes coordinated with cyclobutene-derived ligands results in silyl enol ethers. This reaction underscores the role of cyclobutyl compounds in facilitating catalytic transformations, relevant to the development of synthetic methodologies for organic synthesis and potential applications in pharmaceuticals (Ozawa et al., 2001).
Propiedades
IUPAC Name |
cyclobutyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16(13-7-5-8-13)15-9-2-1-6-14(15)12-17-10-3-4-11-17/h1-4,6,9,13H,5,7-8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRARODDSVKWTHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2CN3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643960 | |
| Record name | Cyclobutyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898763-90-1 | |
| Record name | Cyclobutyl[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613961.png)

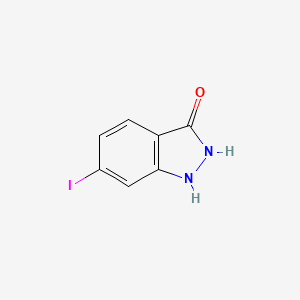
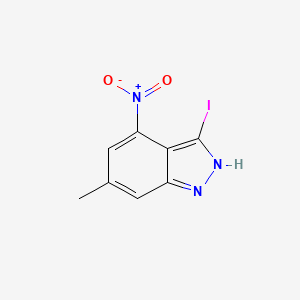


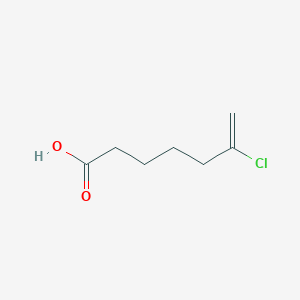


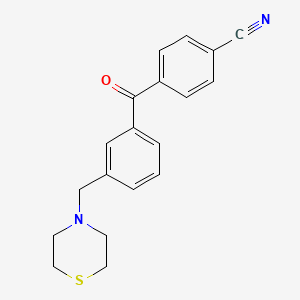
![Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613977.png)
